molecular formula C4H3Br2N B11762320 3,4-dibromo-1H-pyrrole

3,4-dibromo-1H-pyrrole

Cat. No.: B11762320
M. Wt: 224.88 g/mol
InChI Key: REBMNRMQTSWMMI-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrrole is a brominated heterocyclic compound with the molecular formula C4H3Br2N. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of two bromine atoms at the 3 and 4 positions of the pyrrole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1H-pyrrole typically involves the bromination of pyrrole. One common method is the reaction of pyrrole with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-dibromo-1H-pyrrole varies depending on its application:

    Biological Activity: The compound interacts with cellular components, disrupting essential biological processes.

    Chemical Reactions: In organic synthesis, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

3,4-Dibromo-1H-pyrrole can be compared with other brominated pyrrole derivatives:

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3,4-dibromo-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N/c5-3-1-7-2-4(3)6/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBMNRMQTSWMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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